2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide
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Description
The compound “2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide” is a chemical compound with a molecular formula of C21H16FN3O3S . It has an average mass of 409.433 Da and a monoisotopic mass of 409.089630 Da .
Synthesis Analysis
Thieno[3,2-d]pyrimidines, which are part of the compound’s structure, can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These synthons can be heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, which is substituted at the 7-position with a 4-fluorophenyl group and at the 2-position with an acetamide group that is further substituted with a 4-methylbenzyl group .Chemical Reactions Analysis
The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H16FN3O3S, an average mass of 409.433 Da, and a monoisotopic mass of 409.089630 Da .Scientific Research Applications
Radioligand Development for PET Imaging
One of the notable applications of derivatives closely related to the compound is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). The synthesis of DPA-714, a compound designed with a fluorine atom in its structure, illustrates the capability for in vivo imaging through PET, highlighting the chemical's relevance in radiopharmaceutical science (Dollé et al., 2008).
Antimicrobial Activity
The compound's derivatives have been explored for antimicrobial properties, with specific derivatives showing significant antibacterial potency against various strains like E. coli and B. subtilis. This indicates its potential in contributing to the development of new antibacterial agents (Kerru et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
Derivatives of this compound have been tested for anticancer activity, with certain compounds showing appreciable cancer cell growth inhibition. This suggests its application in searching for new anticancer agents (Al-Sanea et al., 2020).
Anti-Inflammatory Activity
Moreover, the compound and its derivatives have been assessed for anti-inflammatory activity, indicating potential use in developing anti-inflammatory drugs. Some derivatives showed significant activity, highlighting the compound's application in medicinal chemistry for anti-inflammatory purposes (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-2-4-15(5-3-14)10-24-19(27)11-26-13-25-20-18(12-29-21(20)22(26)28)16-6-8-17(23)9-7-16/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCNBJFZBVCSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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